

# **Application Notes and Protocols: DiSulfo-ICG Maleimide for Tracking Drug Delivery Systems**

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Compound of Interest		
Compound Name:	DiSulfo-ICG maleimide	
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### Introduction

The effective delivery of therapeutics to target sites is a central challenge in drug development. Real-time, non-invasive tracking of drug delivery systems in vivo is crucial for understanding their biodistribution, pharmacokinetics, and target engagement.[1][2] Near-infrared (NIR) fluorescence imaging offers significant advantages for this purpose, including high photon penetration through tissue, reduced light scattering, and minimal autofluorescence, which collectively enhance detection sensitivity.[3]

DiSulfo-Indocyanine Green (ICG) maleimide is a water-soluble, thiol-reactive NIR fluorescent dye designed for robustly labeling and tracking drug delivery systems. ICG, the core fluorophore, is approved for medical applications and exhibits a peak spectral absorption near 800 nm.[4][5] The maleimide functional group allows for the covalent conjugation of the dye to thiol groups present on drug carriers, such as nanoparticles, liposomes, and polymers that have been functionalized with cysteine residues or other sulfhydryl-containing moieties.[6] This stable linkage enables sensitive and quantitative visualization of the drug carrier's journey through a biological system.[1]

These application notes provide an overview of the properties of **DiSulfo-ICG maleimide** and detailed protocols for its use in labeling and tracking drug delivery systems.



## **Physicochemical and Spectral Properties**

Proper experimental design requires a clear understanding of the dye's characteristics. The key properties of **DiSulfo-ICG maleimide** are summarized below.

Property	Value	Source
Molecular Weight	~853.08 g/mol	[5]
Excitation Maximum (λabs)	~787 nm	[5]
Emission Maximum (λem)	~819 nm	[5]
Molar Extinction Coefficient ( $\epsilon$ )	~232,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[5]
Fluorescence Quantum Yield (ΦF)	~0.09 (in unspecified solvent)	[5]
Reactivity	Covalently binds to free sulfhydryl (thiol) groups	
Solubility	Good water solubility; also soluble in DMSO and DMF	[7]

Note: The fluorescence quantum yield of ICG derivatives can be highly dependent on the solvent and local environment. For instance, the quantum yield of free ICG in water is low (~2.5%) but can be enhanced by incorporation into micelles or binding to proteins.[8][9]

## **Experimental Protocols**

This protocol describes the general procedure for conjugating **DiSulfo-ICG maleimide** to a drug delivery system (DDS) containing free thiol groups.

#### Critical Considerations:

- pH: The reaction between maleimides and thiols is most efficient and specific at a pH range of 7.0-7.5.[6][10]
- Reducing Agents: If the DDS contains disulfide bonds, they must be reduced to free thiols prior to labeling.[6][7][10] TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does



not contain thiols and does not need to be removed before adding the maleimide dye.[7]

- Oxygen Sensitivity: Thiols can be sensitive to oxidation. It is good practice to use degassed buffers to minimize oxidation and dimerization of thiols.[6][7][10]
- Light Sensitivity: Fluorescent dyes should be protected from light to prevent photobleaching.

#### Materials:

- Thiol-functionalized drug delivery system (e.g., nanoparticles, liposomes)
- DiSulfo-ICG maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Degassed reaction buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5.
   (Ensure the buffer is free of thiols).[6][10]
- (Optional) TCEP hydrochloride
- Purification system (e.g., size exclusion chromatography, dialysis cassettes with appropriate MWCO)

#### Procedure:

- Prepare the Drug Delivery System (DDS):
  - Disperse the thiolated DDS in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[6][7][10]
  - Optional (for disulfide reduction): If your DDS contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 20-30 minutes.
- Prepare the **DiSulfo-ICG Maleimide** Stock Solution:
  - Prepare a 1-10 mg/mL stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO or DMF.[6][7][10] Vortex briefly to ensure it is fully dissolved.



- This stock solution can be stored at -20°C for up to a month, protected from light and moisture.
- Conjugation Reaction:
  - Add the **DiSulfo-ICG maleimide** stock solution to the DDS suspension. A molar ratio of 10:1 to 20:1 (dye:DDS particle or polymer chain) is a common starting point, but this should be optimized for each specific system.
  - Mix thoroughly but gently (e.g., by gentle vortexing or pipetting).
  - Flush the reaction vial with inert gas, seal tightly, and protect from light.[10]
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

#### Recommended Starting Concentrations and Ratios

Component	Recommended Concentration/Ratio	Notes
Drug Delivery System	1-10 mg/mL	Concentration depends on the specific carrier.
DiSulfo-ICG Maleimide Stock	1-10 mg/mL in DMSO or DMF	Prepare fresh for best results.
Molar Ratio (Dye:DDS)	10:1 - 20:1	This is a starting point and should be optimized.
Reaction Buffer	PBS, Tris, or HEPES (pH 7.0-7.5)	Must be free of extraneous thiols.

It is critical to remove any unreacted, free dye from the labeled DDS to prevent misleading signals in tracking experiments.

#### Methods:

 Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most effective method for separating the large, labeled DDS from the small, unconjugated dye molecules.[10]



Dialysis: This method is suitable for water-soluble dyes like DiSulfo-ICG.[10] Use a dialysis
membrane with a molecular weight cut-off (MWCO) that is significantly larger than the dye
(~853 Da) but much smaller than the DDS. Perform multiple buffer changes over 24-48
hours to ensure complete removal of free dye.

Degree of Labeling (DOL) Calculation: The DOL determines the average number of dye molecules conjugated per DDS particle or polymer.

- Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>, for protein/peptide-based systems) and at the dye's absorption maximum (~787 nm, A<sub>787</sub>).
- A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. This value is often provided by the dye manufacturer.
- Calculate the corrected protein absorbance: A280 corr = A280 (A787 × CF).
- Calculate the molar concentration of the DDS and the dye.
- DOL = (Molar concentration of dye) / (Molar concentration of DDS).

In Vitro Cellular Uptake:

- Plate cells of interest in a suitable format (e.g., multi-well plates with glass bottoms).
- Incubate the cells with the DiSulfo-ICG-labeled DDS at various concentrations and time points.
- Wash the cells thoroughly with PBS to remove non-internalized DDS.
- Fix the cells (e.g., with 4% paraformaldehyde) and counterstain nuclei if desired (e.g., with DAPI).
- Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate NIR filters (Excitation: ~780 nm, Emission: >800 nm).
- Administer the purified DiSulfo-ICG-labeled DDS to animal models via the desired route (e.g., intravenous, intraperitoneal).

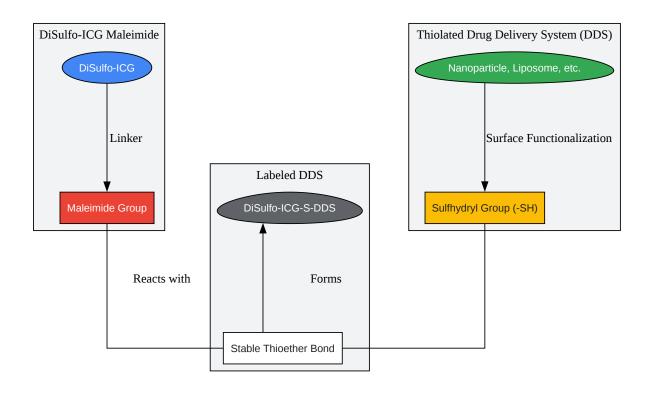


- At selected time points post-injection, anesthetize the animals and place them in an in vivo imaging system (IVIS) or a similar fluorescence imaging system.
- Acquire whole-body NIR fluorescence images to track the biodistribution of the DDS over time.[1]
- For ex vivo analysis, euthanize the animals at the final time point, harvest major organs (liver, spleen, kidney, tumor, etc.), and image them to quantify the fluorescence signal in each tissue. This provides a more detailed assessment of DDS accumulation.[4]

# **Visualizations**

The maleimide group reacts with a free sulfhydryl group on the drug delivery system to form a stable thioether bond.





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 $\textbf{Caption: Covalent conjugation of } \textbf{DiSulfo-ICG maleimide} \ \textbf{to a thiol-functionalized DDS}.$ 

A streamlined workflow is essential for reproducible results.



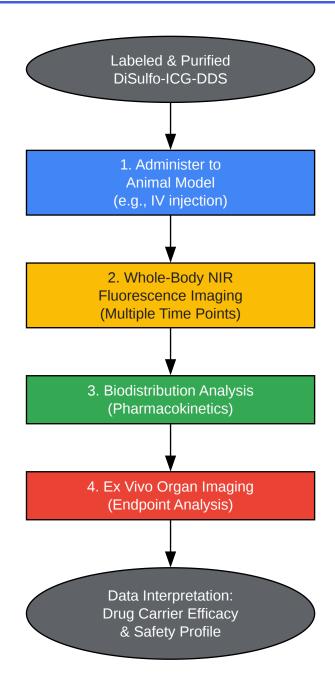


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Caption: Workflow for labeling a drug delivery system with **DiSulfo-ICG maleimide**.

This diagram outlines the process of using the labeled DDS for preclinical imaging studies.





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Caption: General workflow for in vivo tracking of DiSulfo-ICG-labeled DDS.

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